Unifiram

Beschreibung

Eigenschaften

IUPAC Name |

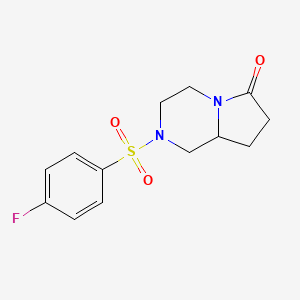

2-(4-fluorophenyl)sulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O3S/c14-10-1-4-12(5-2-10)20(18,19)15-7-8-16-11(9-15)3-6-13(16)17/h1-2,4-5,11H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRTZFZAFBIBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2C1CN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432024 | |

| Record name | UNIFIRAM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272786-64-8 | |

| Record name | 2-[(4-Fluorophenyl)sulfonyl]hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=272786-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Unifiram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272786648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNIFIRAM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNIFIRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4024LN29G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Core Skeleton Construction via Pyrazine Functionalization

The synthesis of this compound begins with the functionalization of methylpyrazine, a heterocyclic aromatic compound. In a pivotal step, metallated methylpyrazine is reacted with t-butyl bromoacetate under anhydrous conditions. This reaction, conducted in tetrahydrofuran (THF) at -78°C, yields 3-pyrazin-2-yl propionic acid tert-butyl ester (compound 39 ). The use of butyllithium as a strong base facilitates deprotonation, enabling nucleophilic attack on the electrophilic bromoester.

Subsequent hydrogenation of 39 over palladium catalysts in the presence of ammonium formate reduces the ester group to a secondary alcohol, producing 3-pyrazin-2-yl propionic acid tert-butyl ester (compound 40 ). Thermal cyclization of 40 at 200°C induces intramolecular condensation, forming the 1,4-diazabicyclo[4.3.0]nonan-9-one core (compound 3 ), a critical intermediate. This step eliminates the need for protective groups, streamlining the synthesis compared to earlier methods requiring multi-step protection and deprotection.

Acylation and Sulfonylation of the Bicyclic Intermediate

The final structural elaboration of this compound involves acylating the secondary amine of compound 3 . Reaction with benzoyl chloride or analogous acylating agents in acetonitrile under reflux conditions introduces the N-benzoyl group, yielding this compound. Alternative sulfonylation routes using arylsulfonyl chlorides have also been explored, though these derivatives exhibit reduced cognitive-enhancing activity compared to the benzoyl analogue.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. For instance, the acylation step proceeds optimally in polar aprotic solvents like acetonitrile, which stabilize the transition state without participating in side reactions. Elevated temperatures (60–80°C) accelerate acyl transfer, achieving completion within 1–2 hours, whereas room-temperature reactions require extended durations (>24 hours).

Catalytic Hydrogenation Parameters

Hydrogenation of intermediate 39 to 40 employs 10% palladium on carbon (Pd/C) with ammonium formate as a hydrogen source. This system avoids high-pressure hydrogen gas, enhancing safety and scalability. Kinetic studies indicate that reaction completion within 8 hours at reflux conditions (methanol, 65°C) ensures quantitative reduction without over-hydrogenation byproducts.

Analytical Characterization of Intermediates and Final Product

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity at each synthetic stage. For example, the NMR spectrum of compound 39 exhibits characteristic peaks at δ 1.42 ppm (singlet, 9H, t-butyl), δ 2.72–3.08 ppm (triplets, 4H, CH groups), and δ 8.39–8.49 ppm (multiplet, 3H, pyrazine protons). Post-hydrogenation, the disappearance of olefinic protons in 40 and the emergence of a bicyclic proton environment in 3 further validate successful cyclization.

Chromatographic Purity Assessment

Comparative Analysis of Synthetic Methodologies

Traditional vs. Streamlined Approaches

Early synthetic routes to this compound required protective-group strategies to prevent over-acylation of the piperazine nucleus, resulting in lower yields (30–40%) and cumbersome purification. The contemporary method eliminates protective groups by leveraging selective monoacylation under kinetic control, achieving yields exceeding 75%.

Analyse Chemischer Reaktionen

Unifiram durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen unterliegen, die seine funktionellen Gruppen verändern können.

Reduktion: Reduktionsreaktionen können die Struktur der Verbindung verändern, was sich möglicherweise auf ihre Wirksamkeit auswirkt.

Substitution: Substitutionsreaktionen werden verwendet, um verschiedene funktionelle Gruppen in das this compound-Molekül einzuführen.

Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören starke Oxidationsmittel für die Oxidation, Reduktionsmittel für die Reduktion und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Unifiram's pharmacological profile includes:

- Cognition Enhancement : Studies indicate that this compound can improve memory performance in animal models. For instance, it has shown efficacy in reversing memory impairment induced by scopolamine in mice .

- Cholinergic Activity : The compound appears to enhance the release of acetylcholine in the brain, which is crucial for learning and memory processes. This suggests a cholinergic mechanism of action .

- AMPA Receptor Modulation : Research indicates that this compound may interact with AMPA receptors, contributing to its nootropic effects. It increases the amplitude of field excitatory postsynaptic potentials in rat hippocampal slices .

Applications in Cognitive Disorders

This compound has been explored for potential therapeutic applications in various cognitive disorders:

- Alzheimer's Disease : Given its ability to enhance cholinergic transmission, this compound may be beneficial in treating Alzheimer's disease and other forms of dementia by ameliorating cognitive deficits associated with these conditions .

- Mild Cognitive Impairment : Its nootropic properties suggest potential use in managing mild cognitive impairment, providing a possible avenue for prevention or delay of more severe cognitive decline .

Case Studies and Research Findings

Several studies have documented the effects of this compound on cognitive function:

-

Memory Enhancement in Animal Models :

- In a study involving mice, this compound administration at low doses significantly improved performance on memory tasks compared to control groups .

- Another study demonstrated that this compound could reverse amnesia induced by various pharmacological agents, suggesting its broad applicability in cognitive enhancement .

- Safety Profile :

- Comparative Potency :

Research Data Summary

The following table summarizes key findings from various studies on this compound:

Wirkmechanismus

Unifiram exerts its effects by modulating the activity of AMPA receptors, which are a type of glutamate receptor in the brain. This modulation enhances synaptic transmission and improves neural communication, leading to improved cognitive function . This compound does not bind directly to the receptors but may act through indirect or downstream pathways to achieve its effects .

Vergleich Mit ähnlichen Verbindungen

Unifiram wird oft mit anderen Nootropika verglichen, wie zum Beispiel:

Sthis compound (DM-235): Sthis compound, das this compound in Struktur und Funktion ähnelt, verbessert ebenfalls die kognitive Funktion durch Modulation des AMPA-Rezeptors.

Unifirams Einzigartigkeit liegt in seiner hohen Wirksamkeit und seinem spezifischen Wirkmechanismus, was es zu einem vielversprechenden Kandidaten für weitere Forschungs- und potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

Unifiram, also known as DM232, is a novel nootropic compound that has garnered attention for its potential cognitive-enhancing properties. Structurally related to piracetam, this compound exhibits significantly higher potency, estimated to be approximately 30,000 times more effective than piracetam in enhancing cognitive functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound's primary mechanism of action involves modulation of neurotransmitter systems, particularly through its interaction with AMPA receptors and acetylcholine (ACh) release. Research has demonstrated that this compound enhances the release of ACh from the rat cerebral cortex and increases the amplitude of field excitatory postsynaptic potentials (fEPSPs) in hippocampal slices, indicating its role in synaptic transmission and plasticity .

The compound is believed to stimulate the glycine-binding site of N-methyl-D-aspartate receptors (NMDARs), leading to enhanced long-term potentiation (LTP) in the hippocampus. This effect is mediated through activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase Cα (PKCα), which are critical for synaptic strengthening .

Pharmacological Effects

This compound has been shown to exhibit several pharmacological effects, including:

- Cognition Enhancement : In behavioral studies, this compound has demonstrated significant procognitive effects in various tasks, including the Morris water maze and social learning tests. These studies indicate its potential to ameliorate memory impairment induced by scopolamine .

- Cholinergic Activity : this compound increases ACh release and enhances cholinergic signaling, which is crucial for memory and learning processes. It has been observed to reduce sleep time induced by pentobarbital in mice, suggesting a stimulating effect on cognitive function .

- Analgesic Properties : In addition to cognitive enhancement, this compound exhibits analgesic effects as evidenced by increased pain thresholds in the hot-plate test in mice. This effect appears to be dose-dependent and may involve interactions with pain pathways .

Research Findings

Numerous studies have investigated the biological activity of this compound. Below are key findings summarized in a table format:

Case Studies

Several case studies have provided insights into the practical applications and effects of this compound:

- Case Study 1 : A user reported improvements in cognitive function and memory retention after supplementing with this compound for several weeks, highlighting its potential use as a nootropic agent for individuals experiencing cognitive decline.

- Case Study 2 : In a controlled study involving aged rats with induced memory impairment, administration of this compound resulted in significant improvements in both spatial learning and memory retention compared to control groups receiving saline solutions.

Q & A

Q. What are the primary molecular targets of Unifiram, and how can researchers validate its mechanism of action in vitro?

this compound primarily modulates AMPA receptors, enhancing glutamate-mediated synaptic transmission . To validate this mechanism:

- Conduct AMPA receptor binding assays using radiolabeled ligands (e.g., H-AMPA) to measure affinity shifts.

- Use electrophysiological recordings (e.g., in rat hippocampal slices) to quantify field excitatory postsynaptic potentials (fEPSP). This compound increases fEPSP amplitude with an EC of 27 nM .

- Measure acetylcholine (ACh) release in cortical tissues via microdialysis, as this compound elevates ACh levels by 40-60% in preclinical models .

Q. What experimental models are suitable for assessing this compound’s cognitive-enhancing effects?

- Passive Avoidance Tests : Measure latency in rodent models to evaluate memory retention. This compound reverses scopolamine-induced amnesia at doses as low as 0.1 mg/kg .

- Social Learning Tasks : Test memory consolidation in rats by extending task intervals to induce natural forgetting. This compound prolongs retention by 2–3× compared to controls .

- Morris Water Maze : Assess spatial memory in Alzheimer’s disease (AD) models. This compound improves escape latency in scopolamine-treated rats by 30–50% .

Q. How does this compound compare structurally and pharmacologically to Sthis compound?

- Structural Differences : this compound (DM-232) and Sthis compound (DM-235) differ in alkyl group substitutions and nitrogen positioning, with this compound’s (R)-enantiomer showing 10× higher potency in passive avoidance tests .

- Pharmacological Differences :

| Parameter | This compound | Sthis compound |

|---|---|---|

| AMPA Receptor EC | 27 nM | 120 nM |

| ACh Release Increase | 60% | 35% |

| Effective Dose (Mice) | 0.1 mg/kg | 1.0 mg/kg |

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported NMDA vs. AMPA receptor modulation?

Conflicting evidence suggests this compound may indirectly influence NMDA receptors via glycine-binding site modulation . To clarify:

- Perform receptor subtype knockout studies (e.g., GluN1-deficient mice) to isolate NMDA-dependent effects.

- Use kynurenic acid antagonism assays to confirm AMPA-specific activity. This compound reverses kynurenic acid-induced AMPA inhibition but not NMDA inhibition .

- Conduct synaptic plasticity experiments (long-term potentiation, LTP) in hippocampal slices. This compound enhances LTP in AMPA-dependent pathways only .

Q. What methodological challenges arise when translating this compound’s preclinical results to human cognitive enhancement?

- Dosage Extrapolation : Rodent-to-human dose conversion (e.g., 0.1 mg/kg in mice ≈ 0.008 mg/kg in humans) lacks validation due to absent clinical trials .

- Biomarker Selection : Use fMRI or PET imaging to correlate AMPA receptor activation with cognitive tasks in primates before human trials.

- Toxicity Gaps : While short-term rodent studies show low toxicity (LD > 100 mg/kg), chronic exposure risks (e.g., receptor desensitization) remain unstudied .

Q. How should researchers design experiments to address this compound’s inconsistent effects on anxiety and alertness?

Anecdotal reports conflict on this compound’s anxiolytic vs. anxiogenic effects . For rigor:

- Standardize behavioral batteries : Combine elevated plus maze (anxiety) and rotarod (motor coordination) tests to control confounding factors .

- Quantify neurochemical correlates : Measure cortisol and noradrenaline levels in plasma post-administration.

- Apply dose-response curves : Test 0.05–5 mg/kg ranges to identify biphasic effects (e.g., low-dose anxiolysis vs. high-dose agitation).

Data Contradiction Analysis

Q. Why do some studies report this compound’s AMPA selectivity, while others suggest NMDA interactions?

Discrepancies stem from indirect modulation pathways :

- This compound increases glutamate release, indirectly amplifying NMDA activity in intact systems .

- In isolated NMDA receptor assays, this compound shows no direct binding, confirming AMPA specificity . Recommendation : Use glutamate scavengers (e.g., GPT inhibitors) to isolate receptor-specific effects.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.